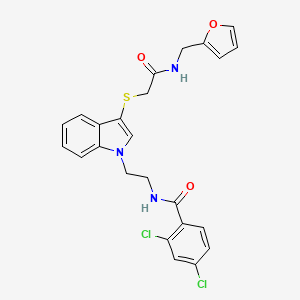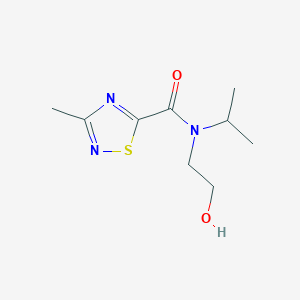![molecular formula C28H26N4O5 B2821544 N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide CAS No. 866349-24-8](/img/no-structure.png)
N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Modifications
Quinazoline derivatives are synthesized through various chemical processes, involving coupling reactions, substitution, and cyclization steps. For instance, Marsham et al. (1989) discussed the synthesis of quinazoline antifolates with diverse substituents, showcasing the chemical versatility of these compounds and their potential for structural modifications to enhance specific properties such as solubility and biological activity (Marsham et al., 1989).
Potential Research Applications
Quinazoline derivatives have been explored for their pharmacological activities, including antihypertensive, diuretic, and antitumor properties. For example, Rahman et al. (2014) synthesized a series of quinazoline derivatives and evaluated them for diuretic and antihypertensive activities, indicating their potential in cardiovascular research (Rahman et al., 2014). Additionally, Song et al. (2010) developed a method for synthesizing polycyclic amides from benzamides and alkynes, which could be applied in the synthesis of complex quinazoline structures for further biological studies (Song et al., 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide involves the condensation of 3-methoxyaniline with ethyl acetoacetate to form 2-(3-methoxyanilino)-2-oxoethyl acetoacetate. This intermediate is then reacted with benzylamine to form N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]acetamide. The final product is obtained by reacting N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]acetamide with 2,4-dioxo-3-prop-2-enylquinazoline-7-carboxylic acid chloride.", "Starting Materials": [ "3-methoxyaniline", "ethyl acetoacetate", "benzylamine", "2,4-dioxo-3-prop-2-enylquinazoline-7-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 3-methoxyaniline with ethyl acetoacetate to form 2-(3-methoxyanilino)-2-oxoethyl acetoacetate", "Step 2: Reaction of 2-(3-methoxyanilino)-2-oxoethyl acetoacetate with benzylamine to form N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]acetamide", "Step 3: Reaction of N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]acetamide with 2,4-dioxo-3-prop-2-enylquinazoline-7-carboxylic acid chloride to form N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide" ] } | |
Numéro CAS |
866349-24-8 |
Formule moléculaire |
C28H26N4O5 |
Poids moléculaire |
498.539 |
Nom IUPAC |
N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C28H26N4O5/c1-3-14-31-27(35)23-13-12-20(26(34)29-17-19-8-5-4-6-9-19)15-24(23)32(28(31)36)18-25(33)30-21-10-7-11-22(16-21)37-2/h3-13,15-16H,1,14,17-18H2,2H3,(H,29,34)(H,30,33) |
Clé InChI |
WYESLJKXOGLNTJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N(C2=O)CC=C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2821462.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2821463.png)
![methyl (1-(1-(2-(3-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B2821466.png)


![(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B2821469.png)
![N-(2-(dimethylamino)ethyl)-2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821473.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2821478.png)


![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2821482.png)
![3-Bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2821483.png)
